Cephalosporin C zinc salt belongs to the class of beta-lactam antibiotics, which are known for their mechanism of inhibiting bacterial cell wall synthesis. It is classified under cephalosporins, specifically as an antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
The synthesis of cephalosporin C zinc salt primarily involves fermentation techniques. The industrial production process typically includes:
The fermentation process can be monitored for parameters like pH (ideally maintained around 6.5 to 7) and temperature (typically between 25°C to 30°C) to maximize yield. The extraction phase may involve ion-exchange resins to separate cephalosporin C from other metabolites and impurities .
The molecular formula for cephalosporin C zinc salt is , with a molecular weight of approximately 478.81 g/mol. The structure includes a beta-lactam ring, which is essential for its antibacterial activity.
Cephalosporin C zinc salt participates in several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy against resistant bacterial strains .
Cephalosporin C zinc salt primarily exerts its antibacterial effects by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Pharmacokinetically, cephalosporin C zinc salt is expected to have a short half-life with renal excretion being the primary route of elimination from the body .
Cephalosporin C zinc salt appears as a white to off-white powder. It is relatively stable under acidic conditions but requires careful handling due to its sensitivity to light and moisture.
Key chemical properties include:
Cephalosporin C zinc salt has diverse applications across various fields:
The biosynthesis of Cephalosporin C (CPC) in Acremonium chrysogenum involves a tightly coordinated enzymatic cascade that converts amino acid precursors into the characteristic β-lactam ring system fused to a dihydrothiazine ring. The pathway initiates with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine by ACV synthetase (ACVS), a multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the pcbAB gene. This 420-kDa enzyme activates all three amino acids as adenylates, forms peptide bonds, and epimerizes L-valine to D-valine, yielding the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) [4] [6].
Subsequent bicyclization of ACV is catalyzed by isopenicillin N synthase (IPNS, encoded by pcbC), an Fe²⁺/O₂-dependent oxidase that creates the fundamental β-lactam ring structure of isopenicillin N (IPN). This reaction consumes one molecule of oxygen and generates two molecules of water as byproducts. IPN serves as the branch point for penicillin and cephalosporin biosynthesis [4].
The conversion of IPN to CPC requires three specialized enzymatic steps:
Table 1: Core Enzymatic Cascade for Cephalosporin C Biosynthesis
Enzyme | Gene | Reaction | Cofactors | Localization |
---|---|---|---|---|
ACV Synthetase | pcbAB | Tripeptide assembly | ATP, Mg²⁺ | Cytosol |
Isopenicillin N Synthase | pcbC | β-Lactam ring formation | Fe²⁺, O₂ | Cytosol |
IPN Epimerase | cefD1/D2 | L- to D-epimerization | CoA | Microbodies |
DAOC/DAC Synthase | cefEF | Ring expansion & hydroxylation | Fe²⁺, α-KG, O₂ | Cytosol |
Acetyltransferase | cefG | O-Acetylation | Acetyl-CoA | Cytosol |
The zinc salt of CPC forms during downstream processing when zinc ions are added to stabilize the molecule. Zinc chelates with the carboxylate groups of the adipoyl side chain and β-lactam core, enhancing its crystallinity and reducing degradation during storage [7] [9].
The cef genes in A. chrysogenum are organized into two spatially separated chromosomal clusters whose expression is tightly regulated by nutritional and environmental factors during industrial fermentation:
The transcription factor CefR serves as the master regulator, binding to consensus sequences (5'-GCCAAG-3') in the promoters of both clusters. Its activity is potentiated by methionine, which triggers chromatin remodeling to derepress gene expression. Methionine-starved cultures show 10-fold lower cefEF and cefG transcript levels compared to methionine-supplemented fermentations [4] [9].
Additional regulatory layers include:
Table 2: Regulatory Factors Influencing cef Gene Expression
Regulator | Target Genes | Inducing Signal | Mechanism | Effect on CPC Yield |
---|---|---|---|---|
CefR | pcbAB, pcbC, cefEF, cefG | Methionine (0.5–1.0 g/L) | Chromatin derepression | 3.5-fold increase |
PacC | cefEF, cefG | pH ≥7.0 | Proteolytic inactivation | 2.1-fold increase at pH 7.2 |
CreA | cefT, cefG | Low glucose (<0.5 g/L) | DNA binding repression | 60% higher with lactose |
AcrR | cefEF | DO₂ <20% | Activator binding | 45% increase under hypoxia |
Industrial strains like RNCM F-4081D exploit these mechanisms by using methionine-free media supplemented with sulfate and phospholipids (e.g., phosphatidylcholine), which mimic methionine’s differentiation-inducing effects without sulfurous byproducts [10].
The chemical instability of CPC necessitates conversion to its zinc salt form for pharmaceutical processing. Key instability factors include:
Metabolic engineering approaches target three domains to enhance zinc salt stability:
A. Zinc Homeostasis Engineering
Overexpression of zinc transporters (ZIP family) increases intracellular zinc sequestration:
B. Precursor Pathway Optimization
C. Two-Stage Fermentation for pH Control
Immobilized CCA (Cephalosporin C Acylase) generates protons during CPC hydrolysis, creating acidic microenvironments (ΔpH = 1.0–1.5 units) that degrade the product [5]. A temperature-modulated process mitigates this:
Table 3: Engineered Strains for Enhanced Zinc Salt Production
Strain | Genetic Modification | CPC Titer (g/L) | Zinc Salt Purity | Key Advantage |
---|---|---|---|---|
RNCM F-4081D | cefRᴼᴱ, zntAΔ | 35.2 ± 1.8 | 98.5% | Methionine-independent |
HY-123 | ZIP1ᴼᴱ, serAᶠᵇʳ | 28.7 ± 0.9 | 99.2% | High zinc retention |
AcPS4 | PMA1scᴼᴱ (H⁺-ATPase) | 12.1 ± 0.3 | 94.8% | Reduced ATP drain |
Note: PMA1scᴼᴱ = Overexpression of S. cerevisiae plasma membrane H⁺-ATPase [2]
The high-yielding strain RNCM F-4081D exemplifies integrated engineering, combining cefR overexpression with a sulfate assimilation pathway (cysAᴼᴱ) to eliminate methionine dependency. This strain achieves CPC titers of 35 g/L in 120 h, with zinc salt crystallization yields exceeding 98% [10].
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